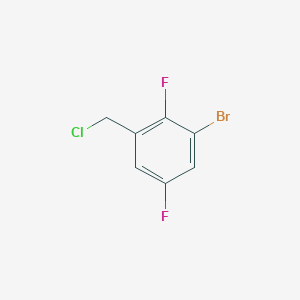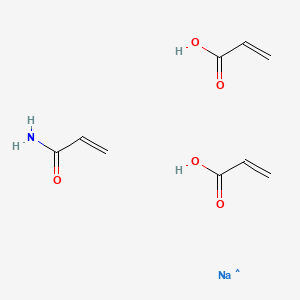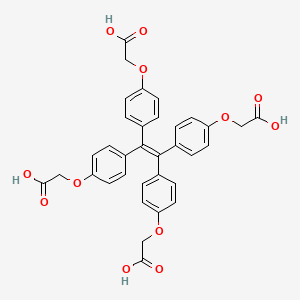![molecular formula C22H25N3O7 B12337050 Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- is a modified nucleoside that has garnered significant interest in the biomedical field. This compound is known for its role in the research and development of antiviral drugs and treatments for diseases caused by viral infections. The modification involves the addition of a methyl group to the 2’-OH position of the ribose moiety in uridine, which can alter the properties and functions of RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- typically involves multiple stepsThe naphthalenylmethyl group is then attached through a series of reactions involving amide bond formation . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the uridine molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the naphthalenylmethyl group, affecting the compound’s overall properties.
Substitution: Substitution reactions can introduce different functional groups, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry.
Biology: The compound is utilized in the study of RNA modifications and their effects on RNA stability and function.
Medicine: It plays a crucial role in the development of antiviral drugs and treatments for viral infections.
Industry: The compound is used in the production of nucleic acid-based drugs, which have applications in gene therapy and other advanced medical treatments.
Mecanismo De Acción
The mechanism of action of Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- involves its incorporation into RNA molecules, where it can modulate RNA structure and function. The methylation at the 2’-OH position of the ribose moiety can enhance RNA stability and resistance to degradation . Additionally, the naphthalenylmethyl group can interact with specific molecular targets, influencing various cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methyluridine: This compound is similar in structure but lacks the naphthalenylmethyl group.
5-Methyluridine: Another related compound, which has a methyl group at the 5-position of the uracil ring.
Uniqueness
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- is unique due to the presence of both the 2’-O-methyl and naphthalenylmethyl groups. This dual modification provides enhanced stability and specific interactions with molecular targets, making it a valuable compound in biomedical research and drug development .
Propiedades
Fórmula molecular |
C22H25N3O7 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxo-1,3-diazinane-5-carboxamide |
InChI |
InChI=1S/C22H25N3O7/c1-31-18-17(27)16(11-26)32-21(18)25-10-15(20(29)24-22(25)30)19(28)23-9-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-18,21,26-27H,9-11H2,1H3,(H,23,28)(H,24,29,30)/t15?,16-,17-,18-,21-/m1/s1 |
Clave InChI |
DJDGKLZSXBRXER-XPXLCUOCSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
SMILES canónico |
COC1C(C(OC1N2CC(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
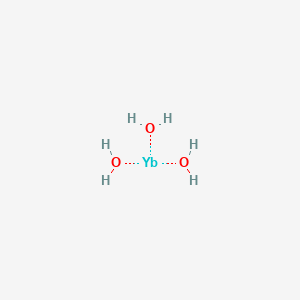

![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)

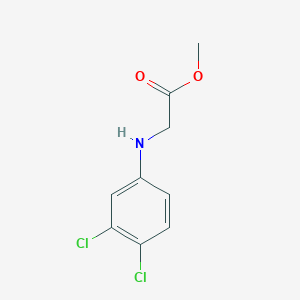
![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
